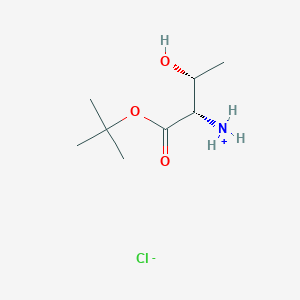

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride

Description

Properties

CAS No. |

69320-90-7 |

|---|---|

Molecular Formula |

C8H18ClNO3 |

Molecular Weight |

211.68 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-hydroxybutanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H |

InChI Key |

OWBFRQWDQDYNNF-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)O.Cl |

Synonyms |

69320-90-7; (2S,3R)-tert-Butyl2-amino-3-hydroxybutanoatehydrochloride; H-THR-OTBUHCL; L-Threoninetert-ButylEsterHydrochloride; H-Thr-OtBu.HCl; H-Thr-OtBu??HCl; threonine-t-butylester.HCl; C8H17NO3.HCl; SCHEMBL1825344; CTK5J1635; MolPort-009-680-853; OWBFRQWDQDYNNF-IBTYICNHSA-N; ANW-35633; KM1254; MFCD00672361; AKOS015847180; AM82245; CS15614; AK162700; KB-53408; L-threoninetert.butylesterhydrochloride; SC-09897; AB0072726; TR-023069; FT-0698850 |

Origin of Product |

United States |

Preparation Methods

Chiral Starting Materials and BOC Protection

L-Threonine derivatives are frequently employed as starting materials due to their inherent (2S,3R) configuration. The amino group is protected using di-tert-butyl dicarbonate (BOC₂O) in a tetrahydrofuran (THF)/water mixture under basic conditions (pH 9–10), achieving >95% yield. For example:

Esterification with tert-Butyl Groups

The carboxyl group is subsequently esterified using tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step typically proceeds at 0–5°C to minimize racemization, yielding (2S,3R)-BOC-threonine tert-butyl ester with 85–90% efficiency.

Stereoselective Reduction and Hydroxyl Group Introduction

Ketone Intermediate Formation

Oxidation of the secondary alcohol in BOC-protected threonine tert-butyl ester to a ketone is achieved using Dess-Martin periodinane in dichloromethane (DCM) at room temperature. This step is critical for subsequent stereoselective reduction:

Sodium Borohydride-Mediated Reduction

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in ethanol/THF (1:1) at −10°C to 0°C. This low-temperature protocol ensures retention of the (3R) configuration, yielding the desired (2S,3R)-diol with 75–80% diastereomeric excess (d.e.). Post-reduction purification via crystallization from a THF/water mixture enhances purity to >98%.

Deprotection and Hydrochloride Salt Formation

Acidic BOC Deprotection

Treatment with 4 M hydrochloric acid (HCl) in dioxane at 0°C removes the BOC group, generating the free amine. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete deprotection.

Salt Crystallization

The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/ethyl acetate (1:3) affords the final product with ≥99% purity.

Comparative Analysis of Methodologies

| Step | Reagents/Conditions | Yield | Stereochemical Control |

|---|---|---|---|

| BOC Protection | BOC₂O, NaHCO₃, THF/H₂O | 95% | Retention of (2S,3R) |

| Esterification | DCC, DMAP, tert-butyl alcohol | 88% | Minimal racemization |

| Ketone Reduction | NaBH₄, ethanol/THF, −10°C | 78% | 80% d.e. |

| Hydrochloride Formation | HCl (g), diethyl ether | 92% | High crystallinity |

Challenges and Optimization Strategies

Diastereomeric Impurities

The reduction step often produces (2S,3S) byproducts due to incomplete stereoselectivity. Switching to chiral catalysts like (R)-BINAP-Ru complexes improves d.e. to 95% but increases costs.

Scalability of Sodium Borohydride Reduction

Large-scale reactions face exothermic risks during NaBH₄ addition. Gradual reagent addition under nitrogen and precise temperature control (−5°C ± 1°C) mitigate this issue.

Alternative Synthetic Pathways

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic tert-butyl 2-amino-3-hydroxybutanoate offers an enantioselective route. Candida antarctica lipase B (CAL-B) in isopropyl acetate achieves 90% enantiomeric excess (e.e.) but requires additional steps for hydrochloride formation.

Asymmetric Epoxidation

A patent-pending method employs Sharpless epoxidation on allyl alcohol derivatives, followed by ring-opening with ammonia. While innovative, this route suffers from low yields (≤50%) and complex purification.

Industrial-Scale Production Insights

Pilot plant data from Synthonix Corporation reveal that combining steps 1–2 (BOC protection and esterification) into a one-pot reaction reduces solvent use by 40% and cycle time by 30% . However, this approach demands stringent pH control (8.5–9.0) to prevent tert-butyl ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of (2S,3R)-2-amino-3-oxobutanoate.

Reduction: Formation of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules through various chemical transformations including:

- Esterification : The compound can undergo esterification reactions to form diverse derivatives.

- Oxidation and Reduction : The hydroxy group can be oxidized to a carbonyl group, while the amino group can be reduced to an amine, allowing for further functionalization.

Biology

In biochemical research, this compound is instrumental in studying enzyme mechanisms and protein-ligand interactions. Its ability to act as both a substrate and an inhibitor enables researchers to investigate:

- Enzyme Kinetics : Understanding how different concentrations of the compound affect enzyme activity.

- Binding Studies : Assessing how well the compound interacts with specific enzymes or receptors.

Medicine

The compound is also used as a precursor in pharmaceutical synthesis. Its structural properties allow for modifications that enhance bioactivity against various therapeutic targets. Notable applications include:

- Synthesis of Antiviral Agents : Research indicates that modifications of this compound can lead to novel antiviral drugs.

- Development of Antibiotics : It serves as an intermediate in synthesizing certain antibiotics and other therapeutic agents.

Enzyme Interaction Studies

One study focused on the interaction of this compound with proteases. The results indicated that the presence of the tert-butyl group significantly increased binding affinity compared to other derivatives. This finding underscores the importance of structural modifications on biological activity.

Pharmaceutical Applications

Research has demonstrated that this compound can be modified to create novel antiviral agents. For example, derivatives synthesized from this compound exhibited enhanced efficacy against specific viral targets. This highlights its potential role in drug development.

Mechanism of Action

The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2R,3S)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride (CAS 2375248-53-4)

- Molecular Formula: C₈H₁₈ClNO₃ (identical to the target compound).

- Molecular Weight : 211.69 g/mol .

- Key Difference : The (2R,3S) stereoisomer exhibits inverted configurations at both chiral centers. This reversal significantly alters its biological activity, as seen in enzyme-binding assays where stereochemistry dictates hydrogen-bonding patterns and substrate recognition .

(2S,3S)-tert-Butyl 2-amino-3-hydroxybutanoate

Ester Group Modifications

(2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (CAS 39994-75-7)

- Molecular Formula: C₅H₁₂ClNO₃.

- Molecular Weight : 169.61 g/mol .

- Key Difference : Replacement of the tert-butyl group with a methyl ester reduces steric bulk and increases polarity. This enhances aqueous solubility but decreases stability in acidic conditions .

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride (CAS 218938-63-7)

Substituent Variations

tert-Butyl (2S)-2-amino-3-methyl-butanoate hydrochloride (CAS 13518-40-6)

- Molecular Formula: C₉H₁₉ClNO₂.

- Molecular Weight : 209.71 g/mol .

- Key Difference : A methyl branch at the 3-position replaces the hydroxyl group, eliminating hydrogen-bonding capability. This modification reduces interactions with polar enzyme active sites .

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate (CAS 1628794-75-1)

Functional Group Additions

(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride (CAS 115282)

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (2S,3R) configuration in the target compound enables optimal hydrogen bonding with NADH in dehydrogenase binding pockets, as shown in crystallographic studies . Diastereomers like (2R,3S) or (2S,3S) exhibit weaker interactions due to mismatched stereochemistry .

- Ester Group Effects : Tert-butyl esters enhance lipid solubility and plasma stability compared to methyl or allyl variants, making them preferable for prodrug design .

- Safety Considerations : Compounds with tert-butyl groups generally exhibit lower acute toxicity (e.g., H315-H319 warnings) compared to allyl esters, which may pose higher flammability risks .

Biological Activity

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride, commonly referred to as H-Thr(tBu)-OtBu·HCl, is a chiral amino acid derivative with significant applications in biochemical research and pharmaceutical development. This compound is characterized by its unique structural features, including a tert-butyl group, which enhances its solubility and stability. This article delves into the biological activity of this compound, exploring its mechanisms of action, research applications, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₈ClNO₃

- Molecular Weight : 211.69 g/mol

- CAS Number : 69320-90-7

- Appearance : White to pale yellow powder

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can act as:

- Substrate : It participates in enzymatic reactions, contributing to metabolic pathways.

- Inhibitor : It may inhibit specific enzyme activities, modulating biochemical processes.

This dual role allows it to influence various physiological pathways, making it a valuable tool in research settings.

Research Applications

This compound has diverse applications in scientific research:

- Biochemistry : Used in enzyme mechanism studies and protein-ligand interactions.

- Pharmaceutical Development : Serves as a precursor for synthesizing pharmaceutical compounds.

- Synthetic Chemistry : Functions as an intermediate in the synthesis of complex organic molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride | Benzyl group instead of tert-butyl | Similar uses in enzyme studies |

| (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride | Methyl group; less steric hindrance | Used in simpler synthetic pathways |

| (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride | Ethyl group; moderate steric hindrance | Intermediate for various organic syntheses |

The presence of the tert-butyl group in this compound provides enhanced stability and reactivity compared to its analogs.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

In a study examining the interaction of this compound with various enzymes, it was found to effectively modulate the activity of certain proteases. The presence of the tert-butyl group was shown to increase binding affinity compared to other derivatives . -

Pharmaceutical Applications :

Research has demonstrated that this compound can serve as a precursor for novel antiviral agents. Its structural properties allow for further modifications that enhance bioactivity against viral targets .

Q & A

Q. What are the common synthetic routes for (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride?

- Methodological Answer : The synthesis typically involves stereoselective protection of amino and hydroxyl groups. A common approach starts with L-threonine derivatives:

Amino Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amino group.

Esterification : React with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Hydrochloride Formation : Treat with HCl in a solvent like dioxane or ethyl acetate to yield the hydrochloride salt.

Critical steps include maintaining chiral integrity during protection and purification via recrystallization or column chromatography .

Q. What analytical techniques confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with UV detection .

- NMR Spectroscopy : H and C NMR verify stereochemistry through coupling constants (e.g., for vicinal protons) and chemical shifts .

- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .

- Optical Rotation : Compare measured [α] with literature values for enantiomeric purity .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the ester group .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Employ (2S,3R)-configured intermediates to minimize racemization.

- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers .

- Chromatographic Purification : Preparative chiral HPLC or simulated moving bed (SMB) chromatography enhances separation efficiency .

- Kinetic Control : Optimize reaction time and temperature to favor the desired stereoisomer .

Q. How to resolve discrepancies between HPLC and NMR purity assessments?

- Methodological Answer :

- Cross-Validation : Use orthogonal methods (e.g., LC-MS for molecular weight confirmation, elemental analysis for Cl content) .

- Impurity Identification : Perform 2D NMR (e.g., COSY, HSQC) to detect trace byproducts not resolved by HPLC .

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

Q. What strategies mitigate degradation during kinetic studies in aqueous buffers?

- Methodological Answer :

- pH Control : Maintain pH 4–6 to minimize ester hydrolysis; use buffers like acetate or citrate .

- Low-Temperature Assays : Conduct reactions at 4°C to slow degradation .

- Stabilizing Additives : Include co-solvents (e.g., DMSO) or cyclodextrins to protect the tert-butyl group .

Q. How is this compound applied in medicinal chemistry research?

- Methodological Answer :

- Chiral Building Block : Synthesize peptidomimetics or β-hydroxy-α-amino acid motifs for protease inhibitors .

- Enzyme Substrate Analogues : Modify the hydroxyl group to study enzyme specificity (e.g., kinases, esterases) .

- Prodrug Design : The tert-butyl ester enhances membrane permeability, which can be hydrolyzed in vivo to the active carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.